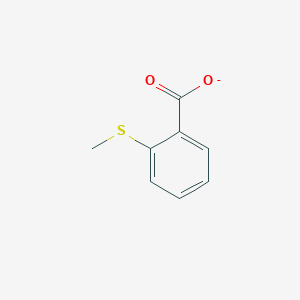

2-(Methylthio)benzoate

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H7O2S- |

|---|---|

Peso molecular |

167.21 g/mol |

Nombre IUPAC |

2-methylsulfanylbenzoate |

InChI |

InChI=1S/C8H8O2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/p-1 |

Clave InChI |

LWJQGKJCZOGGPJ-UHFFFAOYSA-M |

SMILES canónico |

CSC1=CC=CC=C1C(=O)[O-] |

Origen del producto |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-(Methylthio)benzoate. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, a detailed picture of the molecule's structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of methyl this compound, the methyl ester of 2-(methylthio)benzoic acid, provides crucial information about the disposition of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl groups.

The aromatic region typically displays a complex pattern of multiplets due to the spin-spin coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the methoxycarbonyl (-COOCH₃) and methylthio (-SCH₃) substituents. The proton ortho to the ester group is expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl group.

The methyl protons of the ester and methylthio groups appear as sharp singlets. The -OCH₃ protons of the ester group are typically found further downfield compared to the -SCH₃ protons, owing to the higher electronegativity of oxygen compared to sulfur.

A detailed analysis of a related compound, methyl o-mercaptobenzoate, can provide insights into the expected spectral features. Full analysis of its ¹H NMR spectrum has been reported, yielding precise spectral parameters. researchgate.net For methyl this compound, the expected chemical shifts and multiplicities are summarized in the table below.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic CH | 7.0 - 8.0 | Multiplet | J |

| OCH₃ | ~3.9 | Singlet | N/A |

| SCH₃ | ~2.5 | Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of methyl this compound provides information on all the carbon atoms in the molecule. The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

The carbonyl carbon of the ester group is the most downfield signal, typically appearing in the range of 165-175 ppm. The aromatic carbons exhibit signals in the region of 120-140 ppm. The carbon atom attached to the sulfur (C-S) will have a characteristic chemical shift, as will the carbon attached to the ester group (C-COO). The chemical shifts of the other aromatic carbons are influenced by the positions of the two substituents. The methyl carbons of the ester and methylthio groups will appear as sharp signals at the upfield end of the spectrum.

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Aromatic C-S | ~140 |

| Aromatic C-COO | ~130 |

| Aromatic CH | 120 - 135 |

| OCH₃ | ~52 |

| SCH₃ | ~15 |

Multi-Nuclear NMR Applications (e.g., ¹¹⁹Sn NMR for organotin derivatives)

While no specific studies on the ¹¹⁹Sn NMR of organotin derivatives of this compound were found, the application of this technique to other organotin carboxylates provides a framework for understanding their potential structural features. ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number and geometry of the tin center in organotin compounds. tubitak.gov.trmdpi.com

The chemical shift (δ) values in ¹¹⁹Sn NMR are sensitive to the coordination environment of the tin atom. An increase in the coordination number from four to five or six typically results in a significant upfield shift of the ¹¹⁹Sn signal. tubitak.gov.tr For organotin derivatives of this compound, the carboxylate ligand could coordinate to the tin center in a monodentate, bidentate, or bridging fashion, leading to different coordination geometries and, consequently, different ¹¹⁹Sn chemical shifts. The ¹J(¹¹⁹Sn-¹³C) coupling constants can also provide valuable information about the C-Sn-C bond angles and the geometry around the tin atom. researchgate.net

Two-Dimensional NMR Techniques (e.g., NOESY, HSQC) for Connectivity

No specific 2D NMR studies, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence), have been reported for this compound. However, the application of these techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C NMR spectra and for determining the spatial proximity of different protons within the molecule.

An HSQC experiment would correlate the signals of directly bonded proton and carbon atoms, allowing for the definitive assignment of the resonances for each CH group in the aromatic ring and the methyl groups. A NOESY experiment would provide information about through-space interactions between protons. For instance, NOE correlations could be observed between the -SCH₃ protons and the aromatic proton at the C6 position, confirming their spatial proximity. Similarly, NOEs between the -OCH₃ protons and the aromatic proton at the C6 position would help to establish the conformation of the ester group relative to the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged species. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information.

For methyl this compound, the molecular ion peak would be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the presence of the ester and methylthio groups. A diagram illustrating the diagnostically important ions in the mass spectra of 2-(methylthio)benzoic acid and its n-butyl ester provides a strong basis for predicting the fragmentation of the methyl ester. researchgate.net

Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) radical (˙OCH₃): This would lead to the formation of a stable acylium ion.

Loss of the methyl radical from the thiomethyl group (˙CH₃): This would result in a sulfur-containing fragment.

McLafferty rearrangement: If applicable, this could lead to the elimination of a neutral molecule.

Cleavage of the C-S bond: This could result in fragments corresponding to the benzoyl moiety and the methylthio group.

Analysis of the relative abundances of the fragment ions can provide further insights into the stability of the different fragments and the preferred fragmentation pathways.

Computational and Theoretical Chemistry Investigations of 2 Methylthio Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 2-(Methylthio)benzoate, DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-31G+ or higher, have been instrumental in elucidating its fundamental chemical characteristics. These calculations provide a theoretical framework for understanding the molecule's geometry, vibrational modes, and electronic behavior.

Optimized Geometries and Electronic Structure Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For compounds structurally similar to this compound, DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles. These optimized geometries represent the lowest energy conformation of the molecule and are foundational for all other computational analyses.

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. DFT provides a detailed picture of this distribution, highlighting regions of high and low electron density. This information is vital for understanding the molecule's polarity, reactivity, and intermolecular interactions.

Table 1: Representative Optimized Geometric Parameters for a Related Compound (2-(methylthio)benzothiazole) Calculated at the B3LYP/6-31+G(d,p) Level

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-S Bond Length | 1.76 |

| S-CH3 Bond Length | 1.83 |

| C=O Bond Length | 1.21 |

| O-CH3 Bond Length | 1.34 |

| C-C-O Bond Angle | 111.9 |

Note: This data is for a structurally similar compound and is presented to illustrate the type of information obtained from DFT calculations.

Prediction and Assignment of Vibrational Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. By calculating the harmonic frequencies, a theoretical spectrum can be generated that corresponds well with experimental data. researchgate.netiosrjournals.orgnih.gov These theoretical predictions are invaluable for the assignment of specific vibrational modes to the observed spectral bands. researchgate.netiosrjournals.orgnih.gov

For molecules in the same class as this compound, detailed vibrational assignments have been made for C-H stretching, C=C stretching of the aromatic ring, C=O stretching of the ester group, and various bending and torsional modes. researchgate.net The agreement between calculated and experimental spectra validates the accuracy of the computational model.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Methyl Benzoate (B1203000) Derivatives

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Methyl C-H Stretch | 2850-2950 |

| Carbonyl C=O Stretch | 1700-1730 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch | 1200-1300 |

Note: These are typical frequency ranges for the functional groups present and are consistent with DFT predictions for similar molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgscirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org For 2-(methylthio)benzothiazole (B1198390), a related compound, the calculated HOMO-LUMO energy gap (ΔE) was found to be the lowest among a series of derivatives, indicating it is the most reactive and least stable molecule in that series. scirp.org

Quantum Chemical Descriptors for Reactivity (e.g., Electrophilicity Index, Electron Transfer)

Beyond the HOMO-LUMO gap, other quantum chemical descriptors derived from DFT calculations provide deeper insights into the reactivity of this compound. These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A lower chemical hardness indicates higher reactivity. scirp.orgscirp.org

Chemical Softness (S): The reciprocal of hardness, with higher softness corresponding to greater reactivity. scirp.orgscirp.org

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an optimal amount of electronic charge from the environment. scirp.orgscirp.org It is a good indicator of a molecule's ability to act as an electrophile. nih.gov

For the related compound 2-(methylthio)benzothiazole, it was found to have the lowest chemical hardness and highest softness, indicating it is the most reactive among the studied compounds. scirp.org

Table 3: Calculated Quantum Chemical Descriptors for a Related Compound (2-(methylthio)benzothiazole)

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -0.2307 |

| LUMO Energy | -0.0466 |

| HOMO-LUMO Gap (ΔE) | 0.1841 |

| Chemical Hardness (η) | 0.153 |

| Chemical Softness (S) | 6.5372 |

| Electronegativity (χ) | 0.1386 |

Note: This data is for a structurally similar compound and is presented to illustrate the type of information obtained from DFT calculations. scirp.org

Molecular Dynamics and Conformational Studies

While DFT calculations provide information on the static properties of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations can be used to explore the conformational landscape of flexible molecules like this compound. By simulating the motion of atoms and bonds, researchers can identify the most stable conformers and the energy barriers between them. nih.gov

For related compounds, conformational studies have revealed the presence of different rotamers due to rotation around single bonds. nih.gov These studies help in understanding how the molecule might behave in different environments, such as in solution or when interacting with other molecules.

Molecular Modeling and Docking Simulations (for mechanistic insights)

Molecular modeling and docking simulations are powerful computational techniques used to predict how a molecule might interact with a biological target, such as an enzyme or receptor. While specific docking studies for this compound are not widely reported, the principles of these simulations can be applied to understand its potential interactions.

In a typical docking simulation, the 3D structure of the molecule is placed into the binding site of a target protein, and the binding affinity and orientation are calculated. This can provide valuable mechanistic insights into how the molecule might exert a biological effect. For example, studies on other methyl benzoate derivatives have used docking to understand their interactions with proteins like bovine serum albumin. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org This technique partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, a detailed understanding of the forces governing the crystal packing can be achieved.

The Hirshfeld surface is generated based on the electron density of the molecule. mdpi.com Distances from the surface to the nearest nucleus internal to the surface (dᵢ) and external to the surface (dₑ) are calculated. These distances are then used to generate a normalized contact distance (dₙₒᵣₘ), which is color-coded onto the surface. Red regions on the dₙₒᵣₘ map indicate intermolecular contacts that are shorter than the van der Waals radii of the interacting atoms, often corresponding to hydrogen bonds or other strong interactions. nih.govmdpi.com Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts approximately equal to the van der Waals separation. nih.gov

For this compound, a Hirshfeld surface analysis would elucidate the nature and significance of various non-covalent interactions. Based on its molecular structure, which includes a benzene (B151609) ring, a methyl group, a thioether linkage, and a benzoate group, several types of intermolecular contacts would be anticipated. These would primarily include hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), oxygen-hydrogen (O···H/H···O), and sulfur-hydrogen (S···H/H···S) interactions.

Hypothetical Percentage Contributions of Intermolecular Contacts for this compound

| Interaction Type | Hypothetical Percentage Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| O···H/H···O | 18.2 |

| S···H/H···S | 5.8 |

| C···C | 3.5 |

| Other | 2.0 |

This table is a hypothetical representation of the types of data that would be generated from a Hirshfeld surface analysis of this compound, based on typical values for organic molecules with similar functional groups. The values are illustrative and not derived from experimental or calculated data for this specific compound.

In addition to the dₙₒᵣₘ map and fingerprint plots, other surfaces such as the shape index and curvedness can provide further insights. The shape index is sensitive to the shape of the surface, with red and blue triangles indicating complementary hollows and bumps, which are characteristic of π-π stacking interactions. researchgate.net The curvedness map helps to identify flat regions of the surface, which are also indicative of potential stacking arrangements. researchgate.net For this compound, these analyses would reveal the presence and nature of any π-π stacking interactions involving the benzene rings.

Reactivity and Mechanistic Studies of 2 Methylthio Benzoate Transformations

Reactivity at the Sulfur Atom

The sulfur atom in the methylthio group is a key center of reactivity. Its lone pairs of electrons make it nucleophilic, and its ability to exist in multiple oxidation states allows for a range of oxidative transformations.

The thioether group of 2-(methylthio)benzoate can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. This stepwise oxidation allows for the synthesis of compounds with significantly different chemical and physical properties. The oxidation state of the sulfur atom influences the electronic nature of the substituent, with sulfoxides and sulfones being strongly electron-withdrawing.

A variety of oxidizing agents can be employed for these transformations. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in the presence of a catalyst or an acidic medium. masterorganicchemistry.com For instance, the oxidation of sulfides to sulfoxides can be achieved with high selectivity using H₂O₂ in glacial acetic acid under transition-metal-free conditions. masterorganicchemistry.com Further oxidation to the sulfone is also possible, often by using a stoichiometric excess of the oxidant or more forcing reaction conditions. aiinmr.com

The choice of reagent and reaction conditions determines the outcome of the oxidation. While comprehensive oxidation to sulfones is often straightforward, mild and selective oxidation to the sulfoxide requires more controlled methods to prevent overoxidation. masterorganicchemistry.comaiinmr.com For example, o-(Methylthio)benzoic acid, a closely related compound, can be oxidized to produce diastereomeric sulfoxides using chiral peroxy-acids. aiinmr.com Various metal-based catalysts, such as those involving tungsten, niobium, or manganese, can also facilitate these oxidations with high efficiency and selectivity. weebly.comyoutube.com

| Oxidizing System | Target Product | Conditions | Reference |

| H₂O₂ / Acetic Acid | Sulfoxide | Room Temperature, Metal-free | masterorganicchemistry.com |

| H₂O₂ / Tantalum Carbide | Sulfoxide | High yield | youtube.com |

| H₂O₂ / Niobium Carbide | Sulfone | High yield | youtube.com |

| Urea-H₂O₂ / Phthalic Anhydride | Sulfone | Metal-free, Ethyl Acetate | weebly.com |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfone | Standard conditions | weebly.com |

The mechanism for oxidation by hydrogen peroxide in the presence of an acid catalyst is thought to involve the protonation of H₂O₂ to form a more potent electrophilic oxidizing agent, which is then attacked by the nucleophilic sulfur atom of the thioether.

The sulfur atom in the thioether moiety possesses two lone pairs of electrons, rendering it nucleophilic. Thioethers are generally more nucleophilic than ethers because sulfur is larger and more polarizable than oxygen, and its lone pairs are held less tightly. researchgate.net This nucleophilicity allows the sulfur atom in this compound to react with a variety of electrophiles.

A characteristic reaction of thioethers is their S-alkylation with alkyl halides to form trialkylsulfonium salts. It is expected that this compound would react with electrophiles such as methyl iodide to form a dimethyl-(2-(methoxycarbonyl)phenyl)sulfonium salt. This reaction proceeds via a standard SN2 mechanism where the sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The resulting sulfonium (B1226848) salt features a positively charged sulfur atom and can be useful as an intermediate in further synthetic transformations.

Reactivity of the Ester Moiety

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a catalytic amount of a strong acid (e.g., H₂SO₄), the ester is cleaved back to the corresponding carboxylic acid, 2-(methylthio)benzoic acid, and methanol (B129727). mnstate.edu The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. mnstate.edu

Base-Promoted Hydrolysis (Saponification) : This reaction is typically carried out with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). mnstate.eduresearchgate.net The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The reaction is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the alkoxide (methoxide) generated, forming a carboxylate salt. mnstate.edu Studies on methyl benzoates show that saponification can be achieved quantitatively at high temperatures (200–300 °C) in a short time. researchgate.net

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This equilibrium reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products. Lipase-catalyzed transesterification has been shown to be effective for various methyl benzoates, offering a green alternative to chemical methods. nih.gov For example, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) demonstrates high activity for the transesterification of substituted methyl benzoates with long-chain alcohols. nih.gov

The cleavage of the methyl ester in this compound typically proceeds through nucleophilic acyl substitution. The two most common mechanisms are the AAC2 (acid-catalyzed, bimolecular) and BAC2 (base-promoted, bimolecular) pathways.

BAC2 Mechanism : In base-promoted hydrolysis, the reaction begins with the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. mnstate.edu This is followed by the elimination of the methoxide (B1231860) leaving group to reform the carbonyl group, yielding the carboxylic acid, which is then immediately deprotonated by the base to form the carboxylate. mnstate.edu

AAC2 Mechanism : Under acidic conditions, the carbonyl oxygen is first protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule to form a tetrahedral intermediate. mnstate.edu A proton transfer occurs, followed by the elimination of a molecule of methanol as the leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. mnstate.edu

Other methods for ester cleavage exist, including nucleophilic cleavage at the alkyl carbon (an SN2 reaction on the methyl group). Reagents such as lithium iodide in refluxing pyridine (B92270) can be used to deprotect methyl esters via nucleophilic attack of the iodide ion on the methyl group, yielding the carboxylate salt and methyl iodide. researchgate.net Enzymatic methods, using esterases or lipases, provide a mild and selective means of cleaving methyl esters without affecting other functional groups in the molecule. stackexchange.com

Aromatic Ring Reactivity and Functionalization

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is determined by the directing effects of the two existing substituents: the methylthio (-SMe) group and the methyl ester (-COOCH₃) group.

Directing Effects : The methylthio group is an activating substituent and an ortho, para-director. The sulfur atom can donate electron density to the ring through resonance via its lone pairs. In contrast, the methyl ester group is a deactivating substituent and a meta-director due to its electron-withdrawing inductive and resonance effects. stackexchange.comma.edu

When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group generally controls the regioselectivity of the substitution. Therefore, in this compound, the -SMe group is expected to direct incoming electrophiles to the positions ortho and para to it. The positions on the ring are numbered starting from the ester group as C1. The -SMe group is at C2.

The position para to the -SMe group is C5.

The positions ortho to the -SMe group are C1 and C3.

Since C1 is already substituted, electrophilic attack is predicted to occur primarily at the C3 and C5 positions.

A common EAS reaction is nitration. The nitration of methyl benzoate (B1203000), which lacks the activating -SMe group, requires strong conditions (a mixture of concentrated nitric and sulfuric acids) and yields primarily methyl 3-nitrobenzoate. aiinmr.comweebly.com For this compound, the presence of the activating -SMe group would likely allow for milder reaction conditions. The expected major products would be methyl 3-nitro-2-(methylthio)benzoate and methyl 5-nitro-2-(methylthio)benzoate. Similar regioselectivity would be expected for other EAS reactions like halogenation and Friedel-Crafts reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene derivatives. The outcome, in terms of both reaction rate and regioselectivity (the position of substitution), is dictated by the nature of the substituents already present on the ring.

Directing Effects of Substituents:

Methyl Carboxylate (-COOCH3) Group: The ester group is an electron-withdrawing group, primarily due to the resonance effect of the carbonyl (C=O) group. It withdraws electron density from the ring, making it less reactive towards electrophiles than benzene. Such groups are termed deactivating and direct incoming electrophiles to the meta position. organicchemistrytutor.comlibretexts.org For the -COOCH3 group at C1, the meta positions are C3 and C5.

Predicted Regioselectivity for this compound: In molecules with multiple substituents, the regioselectivity of EAS is determined by the interplay of their directing effects. When an activating group and a deactivating group are present, the activating group's directing effect generally dominates. unizin.org

For this compound, the activating -SCH3 group directs ortho and para, while the deactivating -COOCH3 group directs meta.

The -SCH3 group directs to positions 3 (ortho) and 5 (para).

The -COOCH3 group directs to positions 3 (meta) and 5 (meta).

Both groups direct the incoming electrophile to positions 3 and 5. However, position 3 is sterically hindered by the adjacent, bulky -COOCH3 group. Therefore, the electrophilic attack is most likely to occur at the less sterically hindered C5 position, which is para to the activating -SCH3 group and meta to the deactivating -COOCH3 group.

| Position | Relation to -SCH3 (Ortho, Para Director) | Relation to -COOCH3 (Meta Director) | Steric Hindrance | Predicted Outcome |

| C3 | Ortho | Meta | High | Minor Product |

| C4 | Meta | Ortho | Low | Not Favored |

| C5 | Para | Meta | Low | Major Product |

| C6 | Ortho | Ortho | High | Minor Product |

This table provides a predictive analysis of electrophilic aromatic substitution on this compound based on established directing effects and steric considerations.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. For instance, in the nitration of this compound using a mixture of nitric acid and sulfuric acid, the major product expected would be methyl 5-nitro-2-(methylthio)benzoate. ma.eduaiinmr.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups and is rare for electron-rich or unactivated aromatic systems. wikipedia.org

The mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqlibretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring.

For an SNAr reaction to occur, two key conditions must typically be met: libretexts.org

The presence of a good leaving group (e.g., a halide).

The presence of strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group. These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. libretexts.org

Reactivity of this compound: The parent compound, this compound, is not a suitable substrate for SNAr reactions.

It lacks a suitable leaving group.

The ring is not sufficiently activated for nucleophilic attack. The -COOCH3 group is only moderately electron-withdrawing, and its effect is counteracted by the electron-donating -SCH3 group.

Hypothetical Reactivity of this compound Derivatives: For an SNAr reaction to proceed on a this compound scaffold, the molecule would need to be appropriately modified. For example, consider a hypothetical derivative like methyl 5-chloro-2-(methylthio)-4-nitrobenzoate.

| Position | Substituent | Role in SNAr |

| C1 | -COOCH3 | Moderately Electron-Withdrawing |

| C2 | -SCH3 | Electron-Donating |

| C4 | -NO2 | Strongly Electron-Withdrawing (Activating for SNAr) |

| C5 | -Cl | Leaving Group |

In this hypothetical derivative, the reaction would proceed as follows:

A nucleophile (e.g., methoxide, CH3O⁻) would attack the C5 carbon, displacing the chloride leaving group.

The strong electron-withdrawing nitro group at the ortho position (C4) would effectively stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the reaction.

Therefore, while this compound itself is inert to SNAr conditions, its derivatives can be engineered to undergo such transformations, providing a pathway to further functionalized compounds.

Photophysical and Photoinduced Processes

The photophysical and photochemical behavior of this compound is determined by the electronic transitions and subsequent relaxation or reaction pathways available to the molecule upon absorption of light. While specific experimental data for this compound is limited, its properties can be inferred from the behavior of its constituent chromophores: the thioanisole (B89551) (methyl phenyl sulfide) and methyl benzoate moieties.

Photophysical Properties: The absorption spectrum of this compound is expected to be a composite of the absorptions of its two chromophores. Upon excitation with ultraviolet light, the molecule is promoted to an excited singlet state. From this state, it can relax through several pathways:

Fluorescence: Radiative decay back to the ground state, emitting a photon.

Intersystem Crossing: Transition to an excited triplet state.

Phosphorescence: Radiative decay from the triplet state to the ground state.

Non-radiative Decay: Relaxation through vibrational processes, releasing heat.

Studies on related aromatic thioethers, like thioanisole, show that they can form excited triplet states upon direct excitation. researchgate.net The presence of the sulfur atom can also influence fluorescence properties; for instance, some benzoate derivatives exhibit thermally activated delayed fluorescence (TADF), a process that involves reverse intersystem crossing from a triplet state back to a singlet state before emission. nih.gov

Photoinduced Processes: Once in an excited state, this compound may undergo various chemical reactions. Based on the known photochemistry of thioanisole and other aromatic sulfides, several photoinduced processes are plausible:

S-C Bond Cleavage: A primary photochemical process for thioanisole is the homolytic cleavage of the S–CH3 bond. researchgate.net This generates a benzoylthiyl radical and a methyl radical. These reactive radical species can then participate in a variety of secondary reactions.

Photooxidation: The sulfur atom in the methylthio group is susceptible to photooxidation. In the presence of oxygen and a photosensitizer, the sulfide (B99878) can be oxidized to the corresponding sulfoxide (2-(methylsulfinyl)benzoate) and subsequently to the sulfone (2-(methylsulfonyl)benzoate). researchgate.net

Photoisomerization: Aromatic thiols and thioethers can undergo photoisomerization. uni-hamburg.deescholarship.org For example, upon UV irradiation, some aromatic thiols have been shown to isomerize to thiones. escholarship.org While less common for thioethers, similar rearrangements could be a possible, albeit minor, photochemical pathway for this compound.

| Photoinduced Process | Description | Potential Products |

| S-C Bond Cleavage | Homolytic fission of the sulfur-methyl bond upon UV excitation. | Benzoylthiyl radical, methyl radical |

| Photooxidation | Oxidation of the sulfide group, often involving singlet oxygen. | Methyl 2-(methylsulfinyl)benzoate, Methyl 2-(methylsulfonyl)benzoate |

| Photoisomerization | Rearrangement of the molecular structure. | Thione isomers (hypothetical) |

This table summarizes potential photoinduced reactions of this compound based on the known photochemistry of related thioanisole and aromatic thiol compounds.

Advanced Applications and Functionalization in Chemical Research

Role as a Precursor in Complex Organic Synthesis

As an important raw material and intermediate, 2-(Methylthio)benzoic acid is utilized in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs. thermofisher.comchemdad.com Its strategic placement of functional groups allows for the construction of intricate molecular architectures.

Building Blocks for Diverse Heterocyclic and Aromatic Scaffolds

The reactivity of 2-(Methylthio)benzoate and its derivatives facilitates the synthesis of various heterocyclic and aromatic structures. A notable application is in the preparation of thioxanthen-9-ones and their derivatives. These compounds are significant heterocyclic scaffolds found in organic electronics, where they can function as acceptor units in materials designed for thermally activated delayed fluorescence. nih.gov The synthesis often involves the cyclization of diaryl sulfones, which can be derived from precursors related to 2-(Methylthio)benzoic acid. nih.gov Thioxanthen-9-one 10,10-dioxides, for example, have been prepared through methods like the oxidation of pre-existing thioxanthenes or via ring-closure reactions. nih.govnih.gov

The broader family of benzothiazoles, which share structural motifs with derivatives of this compound, are recognized as crucial pharmacophores and building blocks in medicinal and synthetic chemistry. researchgate.net The synthesis of 2-substituted benzothiazoles is a well-established area of research, often involving the condensation of 2-aminothiophenol (B119425) with various reagents like aldehydes, ketones, or nitriles. mdpi.commdpi.com These methods highlight the importance of ortho-substituted benzene (B151609) rings with sulfur-containing groups for building complex heterocyclic systems.

Intermediates in the Synthesis of Agrochemicals and Dyes

The utility of 2-(Methylthio)benzoic acid extends to the production of agrochemicals and dyes. chemdad.com While specific commercial agrochemicals derived directly from this compound are not extensively detailed in readily available literature, its role as an intermediate is acknowledged. chemdad.com Its structural features are relevant to the synthesis of bioactive molecules. For instance, gliotoxin, a fungal metabolite with potential applications as a biopesticide, features a complex heterocyclic core where sulfur linkages are critical to its activity. mdpi.com The synthesis of such intricate structures often relies on precursors that can introduce sulfur-containing aromatic rings. mdpi.com

In the field of dyes, derivatives of this compound are implicated in the synthesis of complex chromophores. Thioxanthen-9-one 10,10-dioxides serve as precursors to sulfone-fluoresceins, a class of red fluorescent dyes. nih.gov The introduction of the electron-deficient sulfone bridge, which can be formed from the thioether in this compound precursors through oxidation, shifts the absorption and emission maxima of the dye into the red portion of the spectrum. nih.gov Furthermore, benzothiazole-based structures, accessible from related sulfur-containing aniline (B41778) precursors, are foundational to many commercial dyes, including azo dyes and disperse dyes used in the textile industry. researchgate.netresearchgate.netsapub.org

Contributions to Materials Science and Engineering

The unique electronic and coordination properties of this compound have led to its use in the design and synthesis of advanced materials with tailored functionalities.

Development of Novel Materials with Specific Electronic or Optical Properties

Materials derived from this compound have shown potential in the field of optoelectronics. The incorporation of this moiety into larger polymeric structures can lead to materials with significant quadratic non-linear optical (NLO) properties. For example, a polymer containing a benzoate (B1203000) derivative demonstrated stable Second Harmonic Generation (SHG) effects, making it a promising organic material for optoelectronic and photonic devices. mdpi.com Theoretical studies on related conjugated polymers incorporating benzothiadiazole and pyrrole (B145914) derivatives suggest that such materials can have low band gaps and are excellent candidates for electronic applications. The manipulation of donor-acceptor strengths and molecular geometry, facilitated by precursors like this compound, is key to tuning these electronic properties.

The synthesis of fluorescent dyes from thioxanthone derivatives, which can be prepared from this compound precursors, further highlights its contribution to materials with specific optical properties. nih.gov These sulfone-fluorescein dyes are valuable as live-cell permeant labels compatible with advanced super-resolution fluorescence microscopy. nih.gov

Formation of Coordination Polymers with Lanthanide Ions

2-(Methylthio)benzoic acid has proven to be an effective ligand for the construction of coordination polymers with lanthanide ions. Extended structures with the general formula [Ln₂(L)₆(OH₂)₄], where L is 2-(methylthio)benzoato, have been successfully synthesized with lanthanides such as Terbium (Tb), Europium (Eu), and Gadolinium (Gd). researchgate.net

In these polymers, the 2-(methylthio)benzoato ligand coordinates to the lanthanide ions through the oxygen atoms of the carboxylate group. researchgate.net The single-crystal structure of the terbium-based polymer reveals a one-dimensional framework made of asymmetrical dinuclear units. researchgate.net Within this structure, there are two distinct metal sites, with the benzoate ligands acting as both chelating and bridging units to connect the alternating Tb atoms. researchgate.net

These materials exhibit interesting luminescent properties. The terbium-based polymer shows a high quantum yield of approximately 50-55%, demonstrating efficient energy transfer from the ligand to the metal center. researchgate.net In contrast, the europium-based polymer has a very low quantum yield (<1%) when excited at the ligand states, indicating that the energy transfer pathway is less efficient for this specific combination. researchgate.net The distinct luminescent behaviors underscore the potential for tuning the optical properties of these materials by selecting different lanthanide ions.

| Lanthanide Ion (Ln) | Compound Formula | Quantum Yield (Excited at Ligand States) | Key Structural Feature |

| Terbium (Tb) | [Tb₂(C₈H₇O₂S)₆(H₂O)₄] | ~50-55% | Asymmetrical dinuclear units forming a 1D chain researchgate.net |

| Europium (Eu) | [Eu₂(C₈H₇O₂S)₆(H₂O)₄] | <1% | Isostructural with the Terbium polymer researchgate.net |

| Gadolinium (Gd) | [Gd₂(C₈H₇O₂S)₆(H₂O)₄] | Not reported for luminescence | Isostructural with the Terbium polymer researchgate.net |

Integration into Liquid Crystalline Systems

While direct integration of this compound itself into liquid crystalline systems is not prominently documented, the structural characteristics of related compounds suggest its potential in this area. Liquid crystals are materials that exhibit phases with properties intermediate between those of a crystalline solid and a conventional liquid. highland.cc.il.us The molecular shape, often rod-like (calamitic), is a key factor in forming liquid crystalline phases. mdpi.com

Benzoate derivatives are widely used as core units in the synthesis of calamitic liquid crystals. mdpi.com Additionally, heterocyclic systems like benzothiazole (B30560), which can be synthesized from related precursors, are known to be effective components in liquid crystal design due to their ability to impart dipoles and alter molecular shape. uobasrah.edu.iq The inclusion of a thioether linkage, as seen in this compound, can also influence mesomorphic properties. Studies on non-symmetric esters containing a thioalkyl moiety have shown that these groups can lower transition temperatures and affect the range of the liquid crystal phase compared to analogous alkoxy chains. uobasrah.edu.iq This suggests that the this compound scaffold possesses the necessary structural elements—a rigid aromatic core and a polarizable sulfur-containing group—that could be exploited in the design of novel liquid crystalline materials.

Mechanistic Investigations in Biological Systems

Recent research has illuminated the significant role of this compound in mediating biological processes, particularly in the realm of chemical ecology. Investigations have focused on its function as a semiochemical, its interactions with specific biological targets, and the structural features that govern its activity. This section explores these mechanistic aspects, excluding any evaluation of direct therapeutic efficacy or human clinical trials.

Identification and Characterization as an Insect Sex Pheromone

This compound has been identified as a potent sex pheromone or attractant for several species of June beetles belonging to the genus Phyllophaga. This discovery marks a significant finding, as it was the first identification of a sulfur-containing, long-distance sex attractant produced by a female insect. sciencepublishinggroup.combohrium.com

Phyllophaga crinita : The female-produced sex pheromone of Phyllophaga crinita has been definitively identified as methyl this compound. sciencepublishinggroup.combohrium.com Field trials conducted in Texas demonstrated the compound's high efficacy in attracting male beetles. Traps baited with synthetic this compound captured a significantly higher number of male P. crinita compared to controls. sciencepublishinggroup.com

Phyllophaga tristis and Phyllophaga apicata : Further research has shown that this compound also functions as a powerful sex attractant for males of Phyllophaga tristis and Phyllophaga apicata. researchgate.netresearchgate.net In field tests conducted near Greensburg, Kansas, traps baited with 1 mg of the compound captured hundreds of male P. tristis, while control traps captured none. researchgate.net A similar study in Gainesville, Florida, resulted in the capture of 265 male P. apicata in baited traps, compared to only a single male in control traps. researchgate.net

Table 1: Field Trial Results for this compound as a Sex Attractant for Phyllophaga Species

| Species | Location | Bait | Number of Males Captured | Control Trap Captures | Source(s) |

|---|---|---|---|---|---|

| P. tristis | Greensburg, KS | 1 mg Methyl this compound | 466 | 0 | researchgate.net |

| P. apicata | Gainesville, FL | 1 mg Methyl this compound | 265 | 1 | researchgate.net |

Molecular Interactions with Biological Targets

The function of this compound as a pheromone is predicated on its specific interaction with olfactory receptors located in the antennae of male beetles. The high specificity and sensitivity of this interaction have been demonstrated through electrophysiological studies. researchgate.netresearchgate.net

Using a coupled gas chromatograph-electroantennogram detector (GC-EAD) system, researchers tested the antennal responses of male Phyllophaga tristis to a panel of five known Phyllophaga sex pheromones. researchgate.netresearchgate.net The study revealed that the male antennae exhibited a significant electrophysiological response exclusively to this compound. researchgate.netresearchgate.net No response was detected for the other tested compounds, which included L-valine methyl ester, L-isoleucine methyl ester, L-leucine methyl ester, and methyl 2-amino benzoate. researchgate.net This high degree of specificity indicates a finely tuned molecular interaction between this compound and its corresponding olfactory receptors, initiating the signal cascade that leads to the behavioral response of attraction in male beetles. researchgate.net

Structure-Activity Relationship (SAR) Studies on Molecular Interactions

Structure-activity relationship (SAR) studies provide insight into how the molecular structure of a compound influences its biological activity. For this compound, a key piece of SAR data comes from a comparative study with its oxygen analog, methyl 2-methoxybenzoate, in field trials for attracting Phyllophaga crinita. sciencepublishinggroup.com

The study revealed a dramatic difference in efficacy between the two compounds. The authentic pheromone, this compound, was vastly more effective at attracting male beetles. sciencepublishinggroup.com The oxygen analog, methyl 2-methoxybenzoate, was also able to attract P. crinita males, but only at a dose 10,000 times higher than the lowest effective dose of the authentic sulfur-containing pheromone. sciencepublishinggroup.combohrium.com

Table 2: Comparative Attractiveness of this compound and its Oxygen Analog to P. crinita Males

| Compound | Key Structural Feature | Relative Dose for Comparable Attraction | Finding | Source(s) |

|---|---|---|---|---|

| This compound | Sulfur atom (thioether group) | 1x | Highly attractive | sciencepublishinggroup.com |

| Methyl 2-methoxybenzoate | Oxygen atom (ether group) | 10,000x | Significantly less attractive | sciencepublishinggroup.combohrium.com |

This finding underscores the critical importance of the sulfur atom in the methylthio group for the molecule's potent pheromonal activity. The substitution of sulfur with oxygen drastically reduces the compound's ability to effectively bind to the specific olfactory receptors of the male beetle, highlighting the precise structural requirements for triggering the attraction behavior. sciencepublishinggroup.com

Elucidation of Corrosion Inhibition Mechanisms

Information regarding the specific corrosion inhibition mechanisms of this compound, including its adsorption characteristics on metal surfaces and the thermodynamic and kinetic parameters of such inhibition, is not available in the reviewed scientific literature. Research in this area has focused on structurally related but distinct compounds, such as 2-mercaptobenzothiazole (B37678) (2-MBT) and other benzothiazole or benzoate derivatives. Therefore, to adhere strictly to the subject compound, this section cannot be completed.

Ligand Design in Catalysis

The design of ligands based on the this compound scaffold is predicated on the bidentate coordination potential of the molecule. The carboxylate group typically acts as a strong, anionic donor, while the thioether sulfur provides a softer, neutral donor site. This hard-soft donor combination can stabilize various oxidation states of the metal center, a crucial aspect for many catalytic processes.

Research into the catalytic applications of metal complexes featuring thiobenzoato ligands, which are structurally related to this compound, has provided valuable insights. For instance, dinuclear palladium(II) complexes incorporating thiobenzoato ligands have been investigated as precatalysts in C-H activation reactions.

In a comparative study, the catalytic performance of a dinuclear palladium(II) complex with a thiobenzoato ligand was evaluated against its oxygen-containing benzoate analogue in the acetoxylation of 2-phenylpyridine. The results, as detailed in the table below, demonstrate the significant influence of the sulfur-containing ligand on the reaction outcome.

| Catalyst Precursor | Reaction | Substrate | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|---|

| Pd₂(C₆H₄PPh₂)₂(O₂CC₆H₅)₂ | Acetoxylation | 2-Phenylpyridine | 4 | 50.4 |

| Pd₂(C₆H₄PPh₂)₂(OSCC₆H₅)₂ | Acetoxylation | 2-Phenylpyridine | 4 | 67.5 |

| Pd₂(C₆H₄PPh₂)₂(O₂CC₆H₅)₂ | 2-Phenylation | 1-Methylindole | 10 | 97 |

| Pd₂(C₆H₄PPh₂)₂(O₂CC₆H₅)₂ | 2-Phenylation | Indole | 24 | 99 |

| Pd₂(C₆H₄PPh₂)₂(OSCC₆H₅)₂ | 2-Phenylation | 1-Methylindole/Indole | - | Low to no conversion |

The enhanced performance of the thiobenzoato-ligated palladium complex in the acetoxylation reaction highlights the potential benefits of incorporating sulfur donors into ligand design. The electronic properties of the sulfur atom can modulate the electron density at the metal center, thereby influencing the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Conversely, in the 2-phenylation of indoles, the benzoate-ligated complex proved to be far superior, with the thiobenzoato analogue showing little to no activity. This stark difference in reactivity underscores the nuanced and reaction-specific role that ligands play in catalysis. The choice of ligand must be carefully tailored to the specific transformation to achieve optimal results.

While detailed catalytic data for complexes bearing the precise this compound ligand are still emerging in the scientific literature, the foundational studies with related thiobenzoato systems provide a strong rationale for their continued investigation. The ability to fine-tune the electronic and steric environment of a catalyst through the systematic modification of the this compound scaffold presents a promising avenue for the development of novel and highly efficient catalytic systems for a variety of organic transformations.

Environmental Transformation Pathways and Fate Studies

Degradation Mechanisms in Environmental Compartments (e.g., Soil, Aquatic Media)

The environmental persistence of 2-(methylthio)benzothiazole (B1198390) (MTBT) is influenced by the conditions of the surrounding environmental compartments, with different degradation mechanisms observed in soil and aquatic media.

In general, MTBT is considered to be relatively stable under aerobic conditions. d-nb.info Studies have shown that in aerobic batch tests using mixed microbial cultures, MTBT proved to be recalcitrant. d-nb.info This suggests that in oxygen-rich environments such as the upper layers of soil and surface waters, microbial degradation of MTBT is limited.

Conversely, under anaerobic conditions, partial degradation of MTBT has been observed. d-nb.info This indicates that in anoxic environments like deeper soil layers, sediments, and certain wastewater treatment stages, microbial activity can contribute to the breakdown of this compound. However, the complete mineralization of MTBT under anaerobic conditions is not always achieved, and it may be transformed into other persistent metabolites.

In aquatic environments, photodegradation has been identified as a significant abiotic degradation pathway for MTBT. d-nb.info When exposed to sunlight in water, MTBT can be transformed into more readily biodegradable products. This process is a key factor in the natural attenuation of MTBT in sunlit surface waters.

While information on the specific degradation mechanisms of MTBT in soil is limited, it is known that its precursor, TCMTB, is not expected to be persistent in soil systems. scite.ai The aerobic soil metabolism half-life of TCMTB is reported to be 1.4 days. nih.gov Given that MTBT is a degradation product of TCMTB, its fate in soil is intrinsically linked to the degradation of the parent compound.

Identification and Characterization of Environmental Degradation Products

Several degradation products of 2-(methylthio)benzothiazole (MTBT) have been identified in various environmental settings, arising from both biotic and abiotic transformation processes.

Photodegradation Products in Aquatic Media:

Under photolytic conditions in water, MTBT degrades to form two primary and stable photoproducts:

Benzothiazole (B30560) (BT) d-nb.info

2-Hydroxybenzothiazole (HOBT) d-nb.info

These compounds are generally considered to be more biodegradable than the parent MTBT.

Biotransformation Products:

While MTBT is often recalcitrant, some microbial transformations can occur, leading to the formation of specific byproducts. One such identified biotic degradation product is:

2-(Methylsulfinyl)benzothiazole : This has been reported as a minor product of MTBT degradation. ethz.ch

It is also important to note that MTBT itself is a primary transformation product of other widely used benzothiazole derivatives. For instance, the biocide 2-(thiocyanomethylthio)benzothiazole (TCMTB) degrades to form MTBT as a main product in tannery wastes. nih.gov Similarly, 2-mercaptobenzothiazole (B37678) (MBT) can be methylated by various bacteria to form MTBT. ethz.ch

The following table summarizes the known degradation products of MTBT:

| Degradation Pathway | Environmental Compartment | Degradation Product(s) |

| Photodegradation | Aquatic Media | Benzothiazole (BT), 2-Hydroxybenzothiazole (HOBT) |

| Biotransformation | Not specified | 2-(Methylsulfinyl)benzothiazole (minor product) |

Biotransformation Pathways and Microbial Degradation

The microbial degradation of 2-(methylthio)benzothiazole (MTBT) is a critical aspect of its environmental fate, although the compound is often found to be resistant to breakdown.

Aerobic vs. Anaerobic Biodegradation:

Under aerobic conditions, MTBT is generally considered to be recalcitrant to microbial degradation. d-nb.info However, partial degradation has been observed under anaerobic conditions, suggesting that microbial consortia in anoxic environments play a role in its transformation. d-nb.info

Microorganisms Involved in Transformation:

A significant finding in the study of MTBT biotransformation is the identification of a specific bacterial strain capable of degrading this compound. Pseudomonas putida strain HKT554, a Gram-negative bacterium, has been shown to transform not only benzothiazole and 2-mercaptobenzothiazole but also MTBT, which was previously considered a dead-end product in wastewater treatment. nih.govresearchgate.net This bacterium can utilize MTBT as a sole source of carbon, nitrogen, and sulfur when grown in a minimal medium. researchgate.net

Enzymatic Pathways:

Research into the enzymatic mechanisms of MTBT degradation by Pseudomonas putida HKT554 has revealed the crucial role of a specific enzyme. Through transposon mutagenesis, it was discovered that the gene responsible for the transformation of benzothiazole derivatives, including MTBT, is naphthalene dioxygenase . nih.gov This enzyme is a member of the Rieske non-heme iron oxygenase family, known for their ability to oxidize a wide range of aromatic compounds. nih.gov Naphthalene dioxygenase catalyzes the initial step in the degradation pathway by incorporating both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. ebi.ac.uk While the specific intermediate products of MTBT degradation by this enzyme have not been fully elucidated, the formation of 2-(3H)-benzothiazolone/2-hydroxybenzothiazole from the degradation of benzothiazole by the same bacterial strain suggests a similar hydroxylation mechanism may be involved. nih.gov

The table below summarizes the key aspects of the biotransformation of MTBT:

| Microbial Species | Conditions | Key Enzyme | Observed Transformation |

| Pseudomonas putida HKT554 | Aerobic | Naphthalene dioxygenase | Transformation of 2-(methylthio)benzothiazole |

| Mixed microbial cultures | Anaerobic | Not specified | Partial degradation of 2-(methylthio)benzothiazole |

Future Research Trajectories and Unexplored Frontiers

Development of Green Chemistry Approaches for Synthesis

The imperative for environmentally conscious chemical manufacturing has spurred significant interest in developing sustainable synthetic methods. For 2-(methylthio)benzoate, future research will likely prioritize the adoption of green chemistry principles to minimize environmental impact. Key areas of focus include the use of greener solvents, such as glycerol, which is non-toxic, biodegradable, and can dissolve organic compounds that are poorly miscible in water. nih.gov The development and application of novel catalysts is another promising avenue. For instance, heterogeneous catalysts could offer high yields and the significant advantage of being reusable across multiple reaction cycles. nih.gov

Exploration of Novel Functionalization Strategies

The functionalization of the this compound core structure opens up a vast chemical space for the creation of new molecules with tailored properties. Future research is expected to explore a variety of strategies to modify this scaffold. One key area is the derivatization of the thioether group. Oxidation of the sulfur atom to form sulfoxides and sulfones can dramatically alter the molecule's electronic properties and solubility, potentially leading to new applications.

Another promising avenue is the modification of the aromatic ring. Introducing different substituent groups can influence the molecule's steric and electronic characteristics, which could be leveraged in the design of new materials or biologically active compounds. Additionally, the ester group of this compound can be converted into other functional groups like amides or carboxylic acids, further expanding the library of accessible derivatives. These new compounds could then be screened for a wide range of potential applications, from materials science to medicinal chemistry.

Advanced In Silico Modeling for Predictive Structure-Property Relationships

The use of computational tools is revolutionizing chemical research by enabling the prediction of molecular properties and interactions, thereby accelerating the discovery process. For this compound and its derivatives, advanced in silico modeling will be instrumental in establishing predictive structure-property relationships. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are foundational, as they rely on the principle that similar structures often exhibit similar biological activities. nih.gov

By developing robust computational models, researchers can screen virtual libraries of this compound derivatives for desired properties before committing to their synthesis in the lab. For example, molecular docking studies could predict the binding affinity of these compounds to specific protein targets, which is a crucial step in drug discovery. mdpi.com Similarly, computational methods can forecast the physicochemical properties of new derivatives, such as their solubility, stability, and electronic characteristics, guiding the design of molecules with specific functionalities. This predictive power can significantly reduce the time and resources required for experimental work.

| Computational Method | Predicted Property | Potential Application |

| Quantum Mechanics (DFT) | Electronic Structure | Materials Science |

| Molecular Docking | Binding Affinity | Drug Discovery |

| QSAR/QSPR | Biological Activity/Physicochemical Properties | Agrochemicals/Pharmaceuticals |

Interdisciplinary Applications in Emerging Chemical Fields

The unique structural features of this compound make it a compelling candidate for exploration in a variety of emerging and interdisciplinary areas of chemistry. Its potential applications extend beyond traditional boundaries, offering exciting opportunities for innovation.

In the realm of materials science , the sulfur atom in the thioether group can coordinate with metal ions, suggesting that this compound could serve as a ligand for the creation of novel coordination polymers or metal-organic frameworks (MOFs). These materials are known for their potential applications in gas storage, catalysis, and sensing.

In chemical biology , this compound could be investigated as a building block for the synthesis of new bioactive molecules. The thioether linkage is a feature of various natural products and pharmacologically active compounds, including the fungal metabolite gliotoxin, which exhibits a range of biological activities. mdpi.com This suggests that derivatives of this compound may also possess interesting biological properties worth exploring.

Furthermore, in the field of supramolecular chemistry , the aromatic ring and functional groups of this compound can participate in non-covalent interactions. This could be harnessed for the design of self-assembling systems, molecular sensors, or smart materials that respond to external stimuli. The convergence of these diverse fields highlights the untapped potential of this compound and underscores the importance of continued research into its properties and applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2-(methylthio)benzoate with high purity?

- Methodological Answer : Synthesis typically involves esterification of 2-(methylthio)benzoic acid with methanol under acidic catalysis. Key steps include:

- Reaction Optimization : Use H₂SO₄ or HCl as catalysts, with reflux conditions (60–80°C) for 4–6 hours.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Characterization : Validate purity via HPLC (>98%) and confirm structure using ¹H/¹³C NMR (e.g., methyl ester proton at δ 3.8–3.9 ppm and thiomethyl group at δ 2.5–2.6 ppm) .

Q. Which analytical techniques are critical for characterizing this compound in novel research contexts?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- GC-MS : To confirm molecular ion peaks (m/z 182 for C₉H₁₀O₂S) and fragmentation patterns.

- FT-IR : Identify ester C=O stretching (~1720 cm⁻¹) and C-S bonds (~650 cm⁻¹).

- Elemental Analysis : Verify C, H, S content (±0.3% theoretical values).

- X-ray Crystallography (if crystalline): Resolve molecular geometry and confirm substituent positions .

Advanced Research Questions

Q. How can researchers design robust bioassay experiments to validate this compound as a sex attractant in Coleoptera species?

- Methodological Answer :

- Field Trials : Use delta traps baited with 1 mg of this compound in hexane, compared to solvent-only controls. Replicate across geographic regions (e.g., Kansas and Florida for Phyllophaga tristis and P. apicata) to assess species-specific responses.

- Behavioral Metrics : Quantify male capture rates and compare with ANOVA/Tukey tests to determine statistical significance.

- Environmental Controls : Monitor temperature, humidity, and pheromone competitors (e.g., plant volatiles) to isolate compound-specific effects .

Q. How should contradictory data on the environmental stability of this compound be reconciled in ecotoxicological studies?

- Methodological Answer : Address discrepancies through:

- Degradation Studies : Conduct hydrolysis (pH 5–9) and photolysis (UV exposure) assays under controlled lab conditions. Use LC-MS to track degradation products (e.g., 2-(methylthio)benzoic acid).

- Field Monitoring : Compare half-life in soil (aerobic vs. anaerobic) and aquatic systems (e.g., OECD 308 guidelines).

- Meta-Analysis : Cross-reference published half-lives (e.g., 5–30 days in water) and identify variables like organic matter content or microbial activity driving disparities .

Q. What strategies resolve inconsistencies in the cross-species efficacy of this compound as a pheromone mimic?

- Methodological Answer :

- Dose-Response Curves : Test 0.1–10 mg doses to identify optimal attraction thresholds for non-target species (e.g., Anomala spp.).

- Electrophysiology (EAG) : Measure antennal responses to isolate receptor specificity.

- Comparative Genomics : Identify olfactory receptor genes in responsive vs. non-responsive species via RNA sequencing .

Data and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

- Methodological Answer :

- Detailed Protocols : Document reaction stoichiometry, catalyst loading, and purification steps (e.g., Rf values in TLC).

- Open Data : Share NMR spectra and chromatograms in supplementary materials.

- Collaborative Validation : Partner with independent labs to replicate synthesis and bioassays, addressing batch-to-batch variability .

Ethical and Reporting Standards

Q. What ethical guidelines apply when studying this compound in field-based ecological research?

- Methodological Answer :

- Permits : Obtain permits for insect collection (e.g., USDA-APHIS for invasive species).

- Non-Target Impacts : Monitor effects on pollinators and soil microbiota using metabarcoding.

- Data Transparency : Report negative results (e.g., failed attractant trials) to avoid publication bias .

Interdisciplinary Applications

Q. How can computational chemistry enhance the design of this compound analogs with improved bioactivity?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with insect odorant-binding proteins (OBPs).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with attraction efficacy.

- Synthetic Feasibility : Prioritize analogs with high synthetic accessibility scores (e.g., Pistachio database predictions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.